molecular formula C26H27N5O3S B3310536 N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946209-34-3

N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3310536
CAS No.: 946209-34-3
M. Wt: 489.6 g/mol
InChI Key: RRTPKJQPOPSMRK-UHFFFAOYSA-N
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Description

N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound with a complex structure encompassing elements from several chemical families It represents a confluence of various functional groups and ring structures, giving it unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves a multi-step synthetic process. The synthesis begins with the construction of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the phenyl group at the 7th position. Subsequent steps involve the attachment of the morpholino group and the mesityl group, culminating in the formation of the acetamide moiety. Each step requires precise reaction conditions, including specific solvents, catalysts, and temperatures, to ensure the successful assembly of the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated processes to streamline production. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: Utilization of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

  • Reduction: Employment of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The specific reaction conditions and reagents used can lead to a variety of products, depending on which functional group is targeted. For example, oxidation might result in the formation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, while reduction could yield N-mesityl-2-(2-morpholino-4-hydroxy-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.

Scientific Research Applications

N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has shown promise in various fields of scientific research:

  • Chemistry: As a reagent in organic synthesis, it can be utilized to construct complex molecular frameworks.

  • Biology: Its unique structure allows for the modulation of biological pathways, making it a valuable tool in biochemical studies.

  • Medicine: Potential therapeutic applications include the development of anti-cancer, anti-inflammatory, or antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: Utilized in the development of novel materials or as a precursor in the synthesis of functionalized compounds for various industrial applications.

Mechanism of Action

The mechanism by which N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets within biological systems. It may inhibit or activate enzymes, receptors, or other proteins, thereby modulating cellular pathways. These interactions are often mediated through non-covalent binding, such as hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-Mesityl-2-(2-piperidino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

  • N-Mesityl-2-(2-morpholino-4-oxo-7-thiophenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Uniqueness

Compared to these similar compounds, N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibits distinct physicochemical properties due to the presence of the morpholino group and the phenylthiazolo[4,5-d]pyridazine core

This compound is a multifaceted compound with promising applications across various fields. Its complex structure and unique properties make it a subject of ongoing research, offering potential breakthroughs in both scientific and industrial domains.

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-16-13-17(2)21(18(3)14-16)27-20(32)15-31-25(33)23-24(22(29-31)19-7-5-4-6-8-19)35-26(28-23)30-9-11-34-12-10-30/h4-8,13-14H,9-12,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPKJQPOPSMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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